Complete Endoscopic Healing Rates: Troxipide vs Ranitidine in a Multicenter RCT
In a multicenter, randomized, controlled trial (n=142), Troxipide 100 mg tid for 4 weeks produced significantly higher rates of complete endoscopic healing compared to Ranitidine 150 mg bid. Specifically, complete healing of erosions was 88.14% (Troxipide) versus 56.36% (Ranitidine), oozing was 96.77% versus 78.95%, and edema was 93.88% versus 46.51% (all P < .05) [1]. Among patients with all four endoscopic signs at baseline, complete healing occurred in 77.77% (21/27) of Troxipide recipients versus only 29.41% (5/17) of Ranitidine recipients (P < .01; 95% CI: 16.8–79.9) [1]. Additionally, Troxipide produced significantly greater improvement in VAS scores for abdominal pain, bloating, and heartburn (P < .01) [1].
| Evidence Dimension | Complete endoscopic healing rates after 4-week treatment |
|---|---|
| Target Compound Data | Erosions 88.14%, Oozing 96.77%, Edema 93.88%; complete resolution of all 4 signs: 77.77% |
| Comparator Or Baseline | Ranitidine 150 mg bid: Erosions 56.36%, Oozing 78.95%, Edema 46.51%; complete resolution of all 4 signs: 29.41% |
| Quantified Difference | Erosions: +31.78 percentage points; Oozing: +17.82 pp; Edema: +47.37 pp; all-signs healing: odds ratio ~8.4 (P < .01) |
| Conditions | Multicenter RCT; 142 patients with endoscopic gastritis (Sydney classification); Troxipide 100 mg tid vs Ranitidine 150 mg bid; 4-week treatment; 5 centers across India |
Why This Matters
This study provides the strongest available evidence for selecting Troxipide over an H2RA for gastritis: absolute improvements of 18–47 percentage points in complete healing of individual endoscopic signs directly translate into superior patient outcomes and justify formulary inclusion.
- [1] Dewan B, Balasubramanian A. Troxipide in the Management of Gastritis: A Randomized Comparative Trial in General Practice. Gastroenterol Res Pract. 2010;2010:758397. DOI: 10.1155/2010/758397. PMID: 21127703. View Source
